N'-(2-phenylethyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
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Overview
Description
N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure with a phenylethyl group, a thiophenylcyclopropyl group, and an oxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Catalysts: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)-N’-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
- N-(2-Phenylethyl)-N’-[(1-furanylcyclopropyl)methyl]oxamide
- N-(2-Phenylethyl)-N’-[(1-pyrrolylcyclopropyl)methyl]oxamide
Uniqueness
N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is unique due to the presence of the thiophen-3-yl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-16(19-10-6-14-4-2-1-3-5-14)17(22)20-13-18(8-9-18)15-7-11-23-12-15/h1-5,7,11-12H,6,8-10,13H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTQFRHUSGJMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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